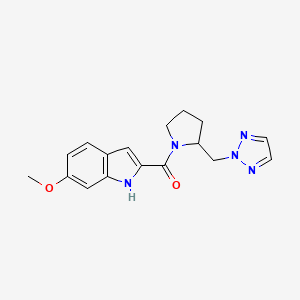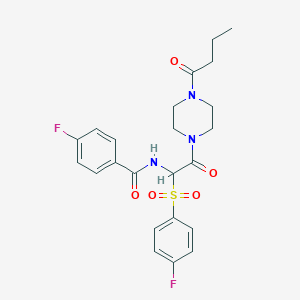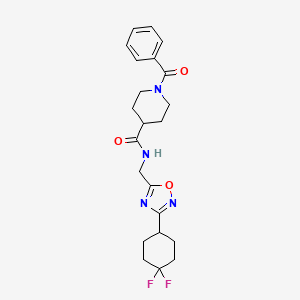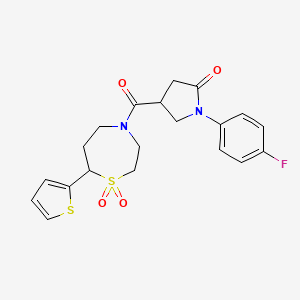![molecular formula C10H15NOS B2520612 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol CAS No. 683221-02-5](/img/structure/B2520612.png)
3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a derivative of amino alcohol, which is a class of organic compounds containing both an amino group and a hydroxyl group. While the specific compound is not directly mentioned in the provided papers, the general class of amino alcohols is represented in the research, indicating the relevance of such compounds in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of amino alcohols, such as the ones described in the papers, typically involves the introduction of an amino group into a suitable precursor molecule. For instance, the synthesis of 1-amino-3-aryloxy-2-propanols, as mentioned in the first paper, involves the introduction of a (3,4-dimethoxyphenethyl)amino group to achieve cardioselective beta-blockade . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed, such as the introduction of an amino group to a precursor with a methylsulfanylphenyl moiety.
Molecular Structure Analysis
The molecular structure of amino alcohols is crucial for their biological activity and interaction with other molecules. The third paper discusses the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, highlighting the importance of the NH3+ moiety and its ability to participate in hydrogen bonding . The molecular structure of this compound would likely exhibit similar properties, with the potential for hydrogen bonding playing a significant role in its reactivity and interactions.
Chemical Reactions Analysis
Amino alcohols can participate in various chemical reactions due to their functional groups. The fourth paper describes the synthesis of aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane, which involves the reaction of a precursor with formaldehyde and secondary amines . This indicates that this compound could also undergo reactions with aldehydes and amines, potentially leading to a wide range of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino alcohols are influenced by their functional groups and molecular structure. The presence of both an amino and a hydroxyl group allows for the formation of hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point. The polymorphism discussed in the third paper also suggests that the crystal structure and solid-state properties can vary significantly, which could be true for this compound as well . These properties are essential for the practical application of the compound in various industries.
Aplicaciones Científicas De Investigación
Chiral Synthesis and Enantioselectivity
3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is involved in chiral synthesis and enantioselectivity processes. The yeast reductase YOL151W demonstrated high activity and enantioselectivity for generating the (S)-alcohol form of a similar compound, 3-chloro-1-phenyl-1-propanol, which is used in antidepressant drugs. This process was characterized by its high enantiomeric excess value and optimal conditions in terms of temperature, pH, and substrate conversion (Y. Choi et al., 2010).
Pyrolytic Reaction Kinetics
Another application is in the study of pyrolytic reactions. For instance, derivatives like 3-phenylsulfanyl-1-propanols have been subjected to gas-phase pyrolysis, providing insights into the kinetics and mechanisms of such reactions. The pyrolytic process and the products formed, such as thiophenol, were analyzed to understand the reaction pathways and kinetic behavior (Hicham H. Dib et al., 2008).
Stereoselective Hydrolysis
The compound also plays a role in stereoselective hydrolysis processes. A study utilizing Methylobacterium Y1-6 showcased its ability to catalyze hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester. This process was essential for producing compounds like S-APA, an intermediate in pharmaceuticals, with high enantioselectivity and yield (Yi Li et al., 2013).
Polymer Modification
This compound is involved in polymer modification processes. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including derivatives of this compound, to enhance their swelling properties and thermal stability. These modifications also enhanced the hydrogels' antibacterial and antifungal activities, making them suitable for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Propiedades
IUPAC Name |
3-amino-3-(4-methylsulfanylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZZLQKWCUGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CCO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2520535.png)
![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)
![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)


![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)
